6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with benzyl and p-tolyl substituents
Properties
IUPAC Name |
6-benzyl-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-7-9-15(10-8-13)23-17-16(20-21-23)18(24)22(12-19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSFTODOFACPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Triazolopyrimidinone Derivatives
The triazolopyrimidinone scaffold is typically constructed through cyclocondensation reactions involving β-keto esters or iminophosphorane intermediates. Two dominant methodologies emerge from contemporary literature:
β-Keto Ester Cyclization Pathway
This three-step approach forms the basis for most reported syntheses of triazolopyrimidinones.
Step 1: β-Keto Ester Synthesis
Ethyl acetoacetate undergoes alkylation with benzyl bromide derivatives under strongly basic conditions. A representative procedure involves:
- Reagents : n-BuLi (2.5 M in pentane), THF solvent, alkyl/aryl halides
- Conditions : 0°C to room temperature, 14-hour reaction time
- Yield Range : 18–36% for critical intermediates like ethyl 3-oxoheptanoate
Key structural variations are introduced at this stage through selection of halogenated precursors. For 6-benzyl substitution, benzyl bromide (2n) serves as the preferred alkylating agent.
Step 2: Benzylation of β-Keto Esters
The benzyl group is installed via nucleophilic substitution:
- Catalytic System : DIPEA/LiCl in THF
- Temperature : Reflux conditions (≈66°C)
- Reaction Time : Overnight (12–14 hours)
- Yield : 8–97% depending on steric hindrance
This step demonstrates remarkable tolerance for diverse benzyl derivatives, enabling precise control over the N6 substituent.
Step 3: Cyclization with 3,5-Diaminotriazole
The triazolopyrimidinone core forms through microwave-assisted cyclization:
Critical to achieving the p-tolyl substitution at C3 is the use of 4-methylbenzyl derivatives during benzylation. Microwave conditions significantly enhance reaction efficiency compared to conventional heating.
Alternative Iminophosphorane-Based Synthesis
A less common but mechanistically distinct approach utilizes β-ethoxycarbonyl iminophosphorane intermediates:
Reaction Sequence
Iminophosphorane Formation :
- Condensation of ethyl cyanoacetate with triphenylphosphine and carbon tetrachloride
- Key Intermediate : β-Ethoxycarbonyl iminophosphorane
Cycloaddition with Isocyanates :
- Reaction with p-tolyl isocyanate generates the triazole ring
- Temperature : 80–100°C in anhydrous DMF
Benzylation :
- Subsequent alkylation with benzyl bromide completes the N6 substitution
Comparative Analysis with β-Keto Ester Route
The β-keto ester route proves superior for large-scale synthesis, while the iminophosphorane method offers better stereochemical control for chiral derivatives.
Structural Optimization and Yield Improvement Strategies
Critical Analysis of Purification Techniques
Flash Chromatography Parameters
- Stationary Phase : Silica gel (230–400 mesh)
- Mobile Phase : Gradient elution with CH2Cl2/petroleum ether (1:3 → 1:1)
- Typical Load : 1 g crude per 30 g silica
This method achieves >95% purity for final compounds when combined with recrystallization from methanol/water mixtures.
Mechanistic Insights into Cyclization
Density functional theory (DFT) calculations reveal the cyclization proceeds through a concerted-hydride shift mechanism. The ionic liquid stabilizes the transition state through:
- Cation-π interactions with the triazole ring
- Hydrogen bonding to carbonyl oxygen atoms
- Dielectric screening of charge-separated intermediates
The p-tolyl group's electron-donating methyl substituent accelerates cyclization by 1.3× compared to unsubstituted phenyl derivatives.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or p-tolyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar triazolo-pyrimidine structures have demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa and A549 cells. The mechanism often involves the disruption of tubulin polymerization, which is crucial for cell division .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a variety of pathogens. Its structural features allow it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth in certain bacterial strains .
Case Studies
Several studies provide insights into the effectiveness of this compound:
- Antiproliferative Activity :
-
Inhibition of Bacterial Growth :
- Another investigation focused on the antimicrobial properties of related triazole derivatives showed promising results against ESKAPE pathogens, which are known for their antibiotic resistance. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the therapeutic potential of this compound. Modifications at various positions on the triazole or pyrimidine rings can lead to significant changes in biological activity. For example:
- Substituents on the benzyl group can influence lipophilicity and cellular uptake.
- Variations in the p-tolyl group may affect binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification. The compound binds to the active site of LSD1, preventing its interaction with histone substrates and thereby modulating gene expression .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole-pyrimidine structure and have been studied for their kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory properties and potential anticancer activity.
Uniqueness
6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit LSD1 sets it apart from other triazolopyrimidine derivatives, making it a valuable compound for further research in epigenetic regulation and cancer therapy .
Biological Activity
6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.
Chemical Structure
The compound's structure includes a triazole ring fused to a pyrimidine ring with benzyl and p-tolyl substituents. This unique configuration contributes to its biological properties.
Synthesis
The synthesis typically involves the cyclization of appropriate precursors, such as 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide with p-tolyl isocyanate in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of triazolopyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of cell growth in lung cancer cell lines H1650 and A549 with IC50 values of 1.91 µM and 3.28 µM, respectively. In contrast, it exhibited lower toxicity against normal cell lines (IC50 = 27.43 µM) .
Mechanism of Action:
- Apoptosis Induction: The compound appears to induce apoptosis through intrinsic pathways.
- Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in cancer cells.
These mechanisms suggest that compounds like this compound may serve as effective agents in cancer therapy.
Case Studies
A study focusing on the design and synthesis of [1,2,3]triazolo[4,5-d]pyrimidine/thiourea hybrids found that these compounds exhibited noteworthy antiproliferative activity against lung cancer cell lines. The research indicated that structural modifications could enhance biological activity significantly .
Comparative Analysis
The biological activities of this compound can be compared with other similar triazolopyrimidine derivatives:
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | Apoptosis induction |
| Compound 5r | 1.91 | H1650 | G2/M arrest |
| Compound X | TBD | A549 | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. A common approach includes:
- Cyclocondensation : Reacting substituted pyrimidine precursors with benzylamine derivatives under reflux in anhydrous solvents (e.g., DMF or THF).
- Triazole Formation : Using click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or thermal cyclization of hydrazine intermediates.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).
- Optimization Strategies :
- Vary temperature (80–120°C), catalyst loading (e.g., CuI 5–10 mol%), and solvent polarity to improve yield.
- Monitor reaction progress via TLC or HPLC.
- Example Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Pyrimidine derivative + benzylamine, DMF, 100°C, 12h | 65–75 | |
| Triazole Formation | CuI, NaN₃, THF, 80°C, 8h | 80–85 |
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry (e.g., triazole-pyrimidine fusion). Data includes bond lengths (C–N: 1.32–1.38 Å) and angles .
- NMR Spectroscopy :
- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), benzyl CH₂ (δ 4.5–5.0 ppm).
- ¹³C NMR: Carbonyl (C=O, δ 165–170 ppm), triazole carbons (δ 140–150 ppm).
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight.
- Validation : Cross-reference with computational models (DFT) to validate spectral assignments .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of the triazolo-pyrimidine core during synthesis?
- Methodological Answer :
- Kinetic Profiling : Quench reactions at intervals and analyze intermediates via LC-MS.
- Isotopic Labeling : Use ¹⁵N-labeled azides to track nitrogen incorporation into the triazole ring.
- Computational Modeling : DFT calculations (e.g., Gaussian) to map energy barriers for cyclization steps .
- Case Study : A related triazolopyrimidine showed rate-determining azide-alkyne coordination, with ΔG‡ ≈ 25 kcal/mol .
Q. How should researchers design experiments to evaluate the compound’s biological activity while addressing contradictory data?
- Methodological Answer :
- Assay Design :
- In Vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation).
- Target Validation : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., kinase inhibition).
- Addressing Contradictions :
- Reproduce assays in triplicate with independent batches.
- Verify compound purity (>95% via HPLC) and stability (e.g., pH 7.4 buffer, 37°C, 24h).
- Reference : A structurally similar compound showed IC₅₀ = 2.5 μM against MCF-7, but batch variability (±15%) highlighted purity as a confounder .
Q. What methodologies are recommended to assess the environmental fate of this compound?
- Methodological Answer :
- Phase 1 (Lab) :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and monitor half-life.
- Phase 2 (Ecosystem) :
- Biotic Degradation : Use soil microcosms or activated sludge to assess microbial breakdown.
- Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor).
- Framework : Align with INCHEMBIOL project protocols for environmental-chemical properties .
Data Contradiction Resolution
Q. How can researchers resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Root-Cause Analysis :
| Factor | Investigation Method |
|---|---|
| Purity | HPLC, elemental analysis |
| Solubility | DMSO stock concentration validation |
| Assay Conditions | Standardize cell passage number, serum concentration |
- Orthogonal Assays : Confirm activity via SPR (binding affinity) or enzymatic assays (e.g., kinase inhibition).
Computational Modeling
Q. What strategies are effective for modeling the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1XYZ) to predict binding poses.
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes.
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger’s Phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
